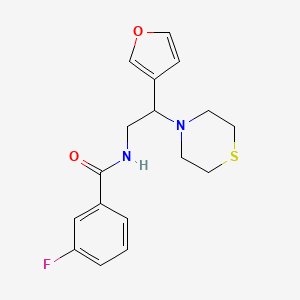

3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

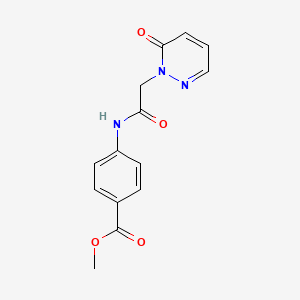

The compound “3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a furan ring, and a thiomorpholine ring, which are common structures in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the furan ring, and the thiomorpholine ring. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzamide group is planar, while the furan and thiomorpholine rings can adopt various conformations depending on the surrounding environment .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide group could undergo hydrolysis, the furan ring could participate in electrophilic aromatic substitution reactions, and the thiomorpholine ring could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents, while the furan and thiomorpholine rings could enhance its lipophilicity .Scientific Research Applications

Synthesis and Fluorescence Studies

Research has been conducted on the synthesis and fluorescence properties of novel fluorophores, indicating the interest in fluorine-containing compounds for labeling and fluorescence applications. For example, Singh and Singh (2007) described the synthesis of fluorophores used for labeling nucleosides, which after attachment showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the importance of fluorinated compounds in pharmaceuticals and agrochemicals (Wu et al., 2017).

Imaging Applications

Fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma-2 receptor status of solid tumors with positron emission tomography, demonstrating the utility of fluorine-containing benzamides in medical imaging (Tu et al., 2007).

Antimicrobial Activity

Velupillai et al. (2015) synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives and evaluated their antibacterial and antifungal activities, revealing the potential of fluorinated compounds in antimicrobial research (Velupillai et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, many benzamide derivatives are known to inhibit histone deacetylases, while furan derivatives have been found to have antimicrobial and antifungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the dose administered. Benzamides are generally considered safe, but furan derivatives can be toxic and potentially carcinogenic. Thiomorpholines are generally considered safe, but can cause irritation and allergic reactions .

Future Directions

properties

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-7-22-12-14)20-5-8-23-9-6-20/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVYKOKBOVYBSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC(=CC=C2)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2955848.png)

![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)

![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)

![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)

![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)

![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)